molecular formula C11H12BrClN3O5P B15134050 [(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride

[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride

Cat. No.: B15134050
M. Wt: 412.56 g/mol
InChI Key: POEYDNCYBTVXKV-JEDNCBNOSA-N
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Description

[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride is a chemical compound known for its potent and selective antagonistic properties on NMDA receptors. This compound acts through the glycine site and has shown significant anticonvulsant activity in vivo.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride typically involves multiple steps, starting from the appropriate quinoxaline derivativeThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors and continuous flow processes to ensure consistent production. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinoxaline derivatives.

    Substitution: The bromine atom in the quinoxaline ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce hydroquinoxalines.

Scientific Research Applications

[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on NMDA receptors and its potential role in modulating synaptic plasticity.

    Medicine: Investigated for its anticonvulsant properties and potential therapeutic applications in neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily by acting as an antagonist at the glycine site of NMDA receptors. This action inhibits the receptor’s activity, which can modulate synaptic transmission and reduce excitotoxicity. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to calcium influx and downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    [(1S)-1-[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid: Another NMDA receptor antagonist with similar properties.

    [(1S)-1-[(7-chloro-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid: A compound with a chlorine atom instead of bromine, showing different selectivity and potency.

Uniqueness

[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride is unique due to its high selectivity for the glycine site of NMDA receptors and its potent anticonvulsant activity. This makes it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C11H12BrClN3O5P

Molecular Weight

412.56 g/mol

IUPAC Name

[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride

InChI

InChI=1S/C11H11BrN3O5P.ClH/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8;/h2-3,5,13H,4H2,1H3,(H2,18,19,20);1H/t5-;/m0./s1

InChI Key

POEYDNCYBTVXKV-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](NCC1=CC(=CC2=NC(=O)C(=O)N=C12)Br)P(=O)(O)O.Cl

Canonical SMILES

CC(NCC1=CC(=CC2=NC(=O)C(=O)N=C12)Br)P(=O)(O)O.Cl

Origin of Product

United States

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